molecular formula C10H12ClNO3 B13579232 methyl O-(3-chlorophenyl)serinate

methyl O-(3-chlorophenyl)serinate

Cat. No.: B13579232
M. Wt: 229.66 g/mol
InChI Key: RJFVOXSHEMGUQI-UHFFFAOYSA-N
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Description

Methyl O-(3-chlorophenyl)serinate is a chemical compound that belongs to the class of serine derivatives It is characterized by the presence of a methyl ester group attached to the serine moiety and a 3-chlorophenyl group attached to the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trichloroacetonitrile and acetic anhydride to transform the serine ester into the corresponding trichloroacetimidate or acetate, which then reacts with 3-chlorophenol in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form the desired product .

Industrial Production Methods

Industrial production of methyl O-(3-chlorophenyl)serinate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl O-(3-chlorophenyl)serinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Methyl O-(3-chlorophenyl)serinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl O-(3-chlorophenyl)serinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl O-(3-chlorophenyl)serinate is unique due to its specific substitution pattern and the presence of both the serine and 3-chlorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

methyl 2-amino-3-(3-chlorophenoxy)propanoate

InChI

InChI=1S/C10H12ClNO3/c1-14-10(13)9(12)6-15-8-4-2-3-7(11)5-8/h2-5,9H,6,12H2,1H3

InChI Key

RJFVOXSHEMGUQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(COC1=CC(=CC=C1)Cl)N

Origin of Product

United States

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